Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate (EAETC) is an organic compound that has recently gained popularity in the scientific community due to its potential biomedical applications. EAETC has a number of properties that make it an attractive choice for research, such as its low toxicity, high solubility, and stability in a variety of environments. Furthermore, its chemical structure is relatively simple, making it easy to synthesize. This makes EAETC an ideal compound to study for its potential applications in the biomedical field.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized through reactions involving elements like sulfur and ethyl cyanoacetate. These syntheses involve Gewald reactions and one-pot protocols, indicating the compound's significance in organic chemistry research (Prasad et al., 2017).
Structural Analysis : X-ray diffraction and spectroscopic methods such as NMR and mass spectrometry have been employed to analyze the structure of similar thiophene derivatives. This is crucial in understanding the compound's physical and chemical properties (Mabkhot et al., 2017).
Biological and Pharmacological Studies
Antimicrobial and Antifungal Activities : Thiophene derivatives, including those similar to Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate, have shown promising antimicrobial and antifungal activities. This suggests their potential in developing new antimicrobial agents (Raghavendra et al., 2016).
Anti-Cancer Properties : Certain thiophene derivatives have demonstrated significant anti-proliferative activity against cancer cell lines, indicating their potential use in cancer research and treatment (Mohareb et al., 2016).
Chemical Reactivity and Derivatives
Formation of Derivatives : Research shows that Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate can be converted into various derivatives. These derivatives have diverse applications, demonstrating the compound's versatility in synthetic chemistry (Faty et al., 2010).
Utility in Organic Synthesis : The compound and its derivatives have been used in the synthesis of complex molecules, indicating their utility in organic synthesis and chemical research (Aly & Behalo, 2010).
Safety And Hazards
As for the safety and hazards, it’s important to note that each specific compound can have different safety profiles. However, some thiophene derivatives can be hazardous. For example, they can cause eye irritation and can be harmful to aquatic life2.
Future Directions
The future directions in the research of thiophene derivatives are vast. They continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity1.
Please consult with a professional chemist or a reliable source for more specific and detailed information. This information is a general overview and may not apply to the specific compound you mentioned.
properties
IUPAC Name |
ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQRBWTPQLHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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